1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene
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Overview
Description
1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene is a complex organic compound featuring a benzene core substituted with two thiazolyl groups, each bearing a bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene typically involves multi-step organic reactions. One common method includes the formation of thiazole rings through cyclization reactions, followed by bromination to introduce the bromophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The thiazole rings can participate in redox reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the thiazole rings .
Scientific Research Applications
1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and thiazole groups can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Another brominated aromatic compound used in similar applications.
4,4’-Dibromobiphenyl: A simpler brominated biphenyl with different electronic properties.
Uniqueness
1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene is unique due to its combination of bromophenyl and thiazole groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and structural features .
Biological Activity
1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by two thiazole rings substituted with bromophenyl groups. This unique structure is believed to contribute to its biological activity.
Research indicates that thiazole derivatives can exert their biological effects through various mechanisms:
- Inhibition of Cell Proliferation : Compounds such as this compound have shown significant antiproliferative effects against cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Specific Receptors : Similar compounds have demonstrated inhibitory activity against key receptors involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) .
- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties that may protect cells from oxidative stress, further contributing to their anticancer potential .
Anticancer Activity
A study investigated the cytotoxic effects of various thiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics:
Compound | IC50 (MCF-7) | IC50 (MDA-MB-231) | Mechanism |
---|---|---|---|
This compound | 5.73 µM | 12.15 µM | VEGFR-2 inhibition |
Staurosporine | 6.77 µM | 7.03 µM | Apoptosis induction |
The compound demonstrated a notable ability to induce programmed cell death and cell cycle arrest at the G1 phase while reducing the population in the G2/M phase .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for antimicrobial properties. A review highlighted that compounds with thiazole moieties exhibited significant antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Study on Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized a series of thiazole derivatives and assessed their anticancer activities against multiple cancer cell lines. Among them, this compound was identified as having potent activity against MCF-7 cells, with detailed mechanistic studies confirming its role in apoptosis induction through the activation of caspases .
Anticonvulsant Properties
Another study focused on the anticonvulsant potential of thiazole derivatives. It was found that certain structural modifications led to enhanced activity compared to standard medications like ethosuximide. The para-halogen substitution on phenyl rings was crucial for achieving significant anticonvulsant effects .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Br2N2S2/c25-19-8-4-15(5-9-19)21-13-29-23(27-21)17-2-1-3-18(12-17)24-28-22(14-30-24)16-6-10-20(26)11-7-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQCZLVNNCFDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br)C4=NC(=CS4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Br2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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